
2,1,3-Benzothiadiazole-4-sulfonyl chloride
Overview
Description
2,1,3-Benzothiadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C₆H₃ClN₂O₂S₂ and a molecular weight of 234.67 g/mol . It is a derivative of benzothiadiazole, featuring a sulfonyl chloride functional group at the 4-position. This compound is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Direct Sulfonation of 2,1,3-Benzothiadiazole with Chlorosulfonic Acid
The most established and widely reported preparation method involves the direct reaction of 2,1,3-benzothiadiazole with chlorosulfonic acid under controlled temperature conditions.
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- In a reaction vessel equipped with mechanical stirring, a cooled chlorosulfonic acid solution (typically maintained below 10–15 °C using an ice bath) is prepared.
- 2,1,3-Benzothiadiazole is added portionwise to the chlorosulfonic acid to control the exothermic reaction.
- The mixture is then gradually heated, often in stages, from ambient temperature to approximately 140 °C over several hours to complete sulfonyl chloride formation.
- After refluxing for about 1 hour at elevated temperature, the reaction mixture is cautiously poured into crushed ice to precipitate the product.
- The solid product is filtered, washed with cold water, and dried under vacuum.
Key Reaction Conditions and Observations:
- Temperature control is critical to prevent decomposition and side reactions.
- Evolution of gases is observed during heating, indicating reaction progress.
- The reaction typically yields a fine white solid identified as 2,1,3-benzothiadiazole-4-sulfonyl chloride.
- Yield ranges around 95%, with melting points reported between 142.5–150.5 °C after recrystallization from cyclohexane/benzene mixtures.
Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Product Purity Notes |
---|---|---|---|---|---|
Sulfonation | 2,1,3-Benzothiadiazole + chlorosulfonic acid (ice bath, then heating) | <10 to 140 | 4 hours heating + 1 hour reflux | 95 | White solid, M.P. 142.5–145.5 °C (crude) |
Work-up | Quench in crushed ice, filtration, washing, vacuum drying | Ambient | N/A | N/A | Recrystallization improves M.P. to 149.5–150.5 °C |
Use of Thionyl Chloride Post-Sulfonation
In some cases, after the initial sulfonation step, thionyl chloride is added to the reaction mixture to convert any sulfonic acid intermediates fully into sulfonyl chloride.
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- After sulfonation and partial work-up, thionyl chloride is added dropwise at around 20 °C.
- The mixture is refluxed for an additional hour to ensure complete conversion.
- The product is isolated by cooling and filtration as described above.
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- Improves conversion efficiency.
- Ensures higher purity of sulfonyl chloride by removing residual sulfonic acid groups.
Alternative Synthetic Routes via Sulfonamide Intermediates
Some methods involve preparing sulfonamide derivatives first, then converting these intermediates into sulfonyl chlorides or related compounds.
For example, reacting 2,1,3-benzothiadiazole sulfonyl chloride with ammonia yields the corresponding sulfonamide, which can be further manipulated chemically.
This route is less direct but useful for synthesizing related derivatives or functionalized benzothiadiazole compounds.
Reaction Scale and Industrial Considerations
The preparation methods have been scaled up to multi-hundred gram quantities with consistent yields (~95%).
Industrial synthesis emphasizes:
- Strict temperature control during chlorosulfonic acid addition.
- Efficient stirring and cooling to manage exotherms.
- Use of vacuum drying and recrystallization for product purification.
The process is robust, yielding high-purity this compound suitable for further synthetic applications.
Summary Table of Preparation Conditions and Outcomes
Preparation Method | Key Reagents | Temperature Range (°C) | Reaction Time | Yield (%) | Product Form & Purity | Notes |
---|---|---|---|---|---|---|
Direct sulfonation with chlorosulfonic acid | 2,1,3-Benzothiadiazole + chlorosulfonic acid | 0 to 140 | 4 h heating + 1 h reflux | 95 | White crystalline solid, M.P. 142.5–150.5 °C | Requires careful temperature control |
Post-sulfonation treatment with thionyl chloride | + Thionyl chloride | ~20 to reflux | 1 h reflux | Improved purity | Same as above | Converts sulfonic acid intermediates |
Sulfonamide intermediate route | Sulfonyl chloride + ammonia | Steam bath heating | ~30 min + additional ammonia | ~97 | Sulfonamide solid, M.P. 157–160 °C | Useful for derivative synthesis |
Research Findings and Analytical Data
Elemental analysis confirms the empirical formula $$ C6H3ClN2O2S_2 $$, consistent with this compound.
Melting point ranges and recrystallization solvents (cyclohexane, benzene) are well documented for purity assessment.
Gas evolution during heating suggests sulfonation and chlorination steps proceed via reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides or other reduced products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used in reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Reduced Products: Formed by reduction reactions.
Scientific Research Applications
Organic Chemistry
2,1,3-Benzothiadiazole-4-sulfonyl chloride serves as a building block in the synthesis of various organic compounds. Its reactivity allows it to participate in:
- Sulfonylation Reactions: The introduction of sulfonyl groups into organic molecules enhances their solubility and biological activity.
- Synthesis of Pharmaceuticals: It is utilized in creating intermediates for drugs targeting various diseases due to its ability to modify functional groups on bioactive molecules.
Biological Applications
The compound has been investigated for its potential in biological research:
- Modification of Biomolecules: It is employed to alter proteins and peptides, facilitating studies on enzyme activity and protein interactions. For instance, it can covalently bond with amino acids, affecting their functionality and interactions within biological pathways.
- Drug Development: Research indicates its potential use in developing new therapeutic agents, particularly as precursors for biologically active compounds. Studies have explored its role in synthesizing anticonvulsant agents and carbonic anhydrase inhibitors.
Industrial Applications
In the industrial sector, this compound is used for:
- Dyes and Pigments Production: Its reactive nature allows it to be incorporated into dye formulations, enhancing color properties.
- Specialty Chemicals: The compound plays a role in producing various specialty chemicals that require sulfonylation processes.
Case Study 1: Synthesis of Anticonvulsant Agents
A study focused on utilizing this compound as a precursor for synthesizing novel anticonvulsant agents. The results demonstrated that derivatives of this compound exhibited significant anticonvulsant activity in animal models, suggesting its potential for drug development.
Case Study 2: Modification of Proteins
Research conducted on the modification of specific enzymes using this compound highlighted its ability to alter phosphorylation states of proteins involved in cell signaling pathways. This modification led to enhanced understanding of cellular processes related to growth and differentiation.
Data Table: Summary of Applications
Application Area | Specific Uses | Research Findings |
---|---|---|
Organic Chemistry | Building block for pharmaceuticals | Key role in synthesizing bioactive compounds |
Biological Research | Protein modification | Alters enzyme activity and cellular signaling |
Industrial Chemistry | Production of dyes and specialty chemicals | Enhances color properties and chemical functionalities |
Mechanism of Action
The mechanism of action of 2,1,3-benzothiadiazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole-4-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group.
2,1,3-Benzothiadiazole-4-sulfonamide: Contains a sulfonamide group instead of sulfonyl chloride.
2,1,3-Benzothiadiazole-4-sulfonic acid: Features a sulfonic acid group.
Uniqueness
2,1,3-Benzothiadiazole-4-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its sulfonyl chloride group makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide range of compounds with diverse applications.
Biological Activity
2,1,3-Benzothiadiazole-4-sulfonyl chloride (BTD-SO2Cl) is a sulfonyl chloride derivative of benzothiadiazole, a heterocyclic compound known for its diverse applications in organic chemistry and medicinal chemistry. This article delves into the biological activity of BTD-SO2Cl, exploring its mechanisms of action, biochemical properties, and potential applications in various fields.
BTD-SO2Cl is recognized for its role as a sulfonylating agent , which allows it to transfer sulfonyl groups to various biomolecules. This property is crucial for modifying proteins and peptides, thereby influencing their activity and function. The compound interacts with enzymes and proteins through the formation of covalent bonds, leading to significant cellular effects.
- Electrophilic Nature : The sulfonyl chloride group of BTD-SO2Cl acts as an electrophile, making it susceptible to nucleophilic attack by biomolecules such as amino acids in proteins. This interaction can lead to enzyme inhibition or activation.
- Cell Signaling Modulation : BTD-SO2Cl has been shown to alter the phosphorylation status of proteins, impacting cell signaling pathways critical for growth and differentiation.
- Gene Expression : The compound can influence gene expression by interacting with transcription factors and other regulatory proteins, potentially leading to changes in cellular metabolism and function.
Cellular Effects
BTD-SO2Cl exhibits various effects on cellular processes:
- Influence on Cell Viability : Prolonged exposure to BTD-SO2Cl can lead to alterations in cell viability and function. Studies indicate that its effects can vary significantly under different environmental conditions such as pH and temperature.
- Impact on Metabolic Pathways : The compound may affect metabolic pathways by modifying key enzymes involved in cellular metabolism.
Research Findings
Recent studies have highlighted the potential applications of BTD-SO2Cl in medicinal chemistry and biotechnology:
- Antimicrobial Activity : BTD-SO2Cl derivatives have shown promising antimicrobial properties. For instance, 5-chloro-2,1,3-benzothiadiazole-4-sulfonyl chloride has been reported to exhibit both antimicrobial and antifungal activities.
- Drug Development : The compound is being investigated for its potential use in drug development due to its ability to modify proteins through sulfonamide formation. This capability could be leveraged in creating targeted therapies against specific diseases.
Case Studies
- Antiviral Activity : A study demonstrated that certain derivatives of benzothiadiazole compounds exhibited significant antiviral properties against HIV-1. The structure-activity relationship (SAR) indicated that modifications on the benzothiadiazole ring could enhance antiviral potency .
- Cellular Mechanisms : In laboratory settings, BTD-SO2Cl was shown to affect the phosphorylation of signaling proteins involved in cell growth pathways. This suggests a mechanism through which the compound could modulate cellular responses to external stimuli.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended handling and storage conditions for 2,1,3-benzothiadiazole-4-sulfonyl chloride to ensure stability?
- Methodological Answer : This compound is moisture-sensitive and requires storage below 4°C in a tightly sealed, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Use desiccants such as silica gel in storage containers. Avoid prolonged exposure to light and humidity. Gloves, protective eyewear, and lab coats must be worn during handling due to its corrosive nature .
Q. How can researchers synthesize this compound, and what catalysts are effective?
- Methodological Answer : A common approach involves chlorination of precursor sulfonic acids using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst. Reaction conditions (temperature: 50–80°C, time: 4–6 hours) must be optimized to avoid over-chlorination. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm aromatic proton environments and sulfonyl chloride functional groups. FT-IR can identify S=O stretching vibrations (~1350–1150 cm⁻¹). Cross-reference spectral data with databases like NIST Chemistry WebBook to validate purity .
Q. What safety precautions are critical when working with this compound in aqueous environments?
- Methodological Answer : Avoid contact with water due to rapid hydrolysis, which releases HCl gas. Conduct reactions in anhydrous solvents (e.g., dichloromethane, THF) under inert conditions. Emergency protocols for spills include neutralization with sodium bicarbonate and immediate ventilation .
Q. How should researchers dispose of waste containing this compound?
- Methodological Answer : Hydrolyze residual compound in a controlled alkaline environment (e.g., 10% NaOH) to convert it into less hazardous sulfonate derivatives. Collect neutralized waste in designated containers and consult certified hazardous waste disposal services. Document disposal according to local regulations .
Advanced Research Questions
Q. How can researchers address contradictory spectral data during structural elucidation?
- Methodological Answer : Perform iterative validation using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare results with computational simulations (DFT-based NMR prediction). If discrepancies persist, recrystallize the compound or repeat synthesis to rule out impurities .
Q. What experimental strategies optimize the stability of this compound in long-term studies?
- Methodological Answer : Conduct stability assays under varying pH, temperature, and humidity. Use accelerated aging studies (40°C/75% relative humidity) to predict degradation pathways. Stabilizers like molecular sieves or antioxidant additives (e.g., BHT) may extend shelf life .
Q. How does the electronic structure of the benzothiadiazole ring influence reactivity in sulfonamide formation?
- Methodological Answer : The electron-deficient benzothiadiazole core enhances electrophilicity at the sulfonyl chloride group, facilitating nucleophilic substitution with amines. Density functional theory (DFT) calculations can map charge distribution to predict reaction sites and kinetics .
Q. What methodologies assess the ecological impact of this compound in laboratory wastewater?
- Methodological Answer : Perform microtox assays to evaluate acute toxicity to aquatic organisms (e.g., Daphnia magna). Use HPLC-MS to detect trace residues in effluent. Compare results with regulatory thresholds (e.g., OECD guidelines) to design mitigation strategies .
Q. How can researchers troubleshoot low yields in sulfonylation reactions using this reagent?
- Methodological Answer :
Ensure strict anhydrous conditions and use freshly distilled amines to minimize side reactions. Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (8–12 hours). If yields remain low, employ activating agents like DMAP or switch to polar aprotic solvents (e.g., DMF) .
Properties
IUPAC Name |
2,1,3-benzothiadiazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S2/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAICGCTHOWKPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224022 | |
Record name | 2,1,3-Benzothiadiazole, 4-chlorosulfonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73713-79-8 | |
Record name | 2,1,3-Benzothiadiazole-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73713-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,1,3-Benzothiadiazole, 4-chlorosulfonyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073713798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,1,3-Benzothiadiazole, 4-chlorosulfonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,1,3-benzothiadiazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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